propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-iodophenyl)-4H-pyran-3-carboxylate
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Overview
Description
Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-iodophenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups, including amino, cyano, sulfanyl, and carboxylate groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-iodophenyl)-4H-pyran-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 3-cyano-4,5,6-trimethylpyridine-2-thiol with an appropriate aldehyde to form the corresponding thioether. This intermediate is then subjected to a series of reactions, including nitrile formation, iodination, and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-iodophenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino and sulfanyl groups can be oxidized to form corresponding oxides and sulfoxides.
Reduction: The cyano groups can be reduced to primary amines under appropriate conditions.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano groups can produce primary amines.
Scientific Research Applications
Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-iodophenyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It can be used in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism by which propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-iodophenyl)-4H-pyran-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to modulate biological processes. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles
- 4-amino-5-cyano-6-alkylamino pyridine derivatives
- 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles
Uniqueness
Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-iodophenyl)-4H-pyran-3-carboxylate is unique due to its combination of functional groups and structural features. The presence of the iodophenyl group, in particular, distinguishes it from other similar compounds and may contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H25IN4O3S |
---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
propan-2-yl 6-amino-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4-(3-iodophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C26H25IN4O3S/c1-13(2)33-26(32)23-21(12-35-25-19(10-28)15(4)14(3)16(5)31-25)34-24(30)20(11-29)22(23)17-7-6-8-18(27)9-17/h6-9,13,22H,12,30H2,1-5H3 |
InChI Key |
NZEZHVCOIYKQQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)I)C(=O)OC(C)C)C#N)C |
Origin of Product |
United States |
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